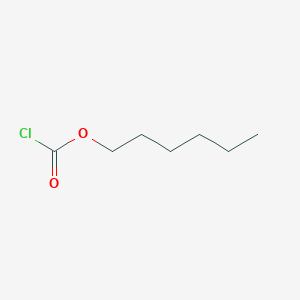

Cloroformiato de hexilo

Descripción general

Descripción

Hexyl chloroformate, also known as carbonochloridic acid hexyl ester, is an organic compound with the molecular formula C7H13ClO2. It is a colorless liquid that is used primarily as a reagent in organic synthesis. This compound is part of the chloroformate family, which are esters of chloroformic acid. Hexyl chloroformate is known for its reactivity and is commonly used in the derivatization of various compounds for analytical purposes .

Aplicaciones Científicas De Investigación

Hexyl chloroformate is widely used in scientific research, particularly in analytical chemistry. It serves as a derivatization reagent to convert polar compounds into less polar, more volatile derivatives, facilitating their analysis by gas chromatography and mass spectrometry. Some specific applications include:

Determination of Sarcosine and N-Ethylglycine: Hexyl chloroformate is used in the derivatization of these compounds in urine and urinary sediments for analysis by solid-phase microextraction and gas chromatography-mass spectrometry.

Determination of Benzoylecgonine: It is also used in the analysis of benzoylecgonine in urine by gas chromatography-quadrupole ion trap mass spectrometry.

Mecanismo De Acción

Hexyl chloroformate is a versatile intermediate with a variety of applications . It is primarily used in the pharmaceutical industry . The compound’s mechanism of action can be broken down into several key areas:

Target of Action

Hexyl chloroformate primarily targets organic compounds, specifically amino acids, in its reactions. It acts as a derivatization reagent, which means it chemically modifies these compounds to alter their physical and chemical properties .

Mode of Action

Hexyl chloroformate interacts with its targets through a process known as esterification. In this process, the chloroformate group in the hexyl chloroformate molecule reacts with the amino group in the target molecule, forming a new compound. This reaction results in the modification of the target molecule’s properties .

Biochemical Pathways

The primary biochemical pathway affected by hexyl chloroformate is the process of derivatization. This process is crucial in many analytical techniques, such as gas chromatography-mass spectrometry (GC-MS), where it is used to improve the volatility and stability of the analytes .

Result of Action

The primary result of hexyl chloroformate’s action is the formation of a new compound with altered properties. For example, it has been used to derivatize sarcosine and N-ethylglycine in urine and urinary sediments for GC-MS analysis .

Action Environment

The action of hexyl chloroformate is influenced by environmental factors such as temperature and pH. It is sensitive to moisture and can decompose in the presence of water . Therefore, it must be stored and handled under controlled conditions to maintain its stability and efficacy .

Análisis Bioquímico

Biochemical Properties

Hexyl chloroformate plays a significant role in biochemical reactions, primarily as a derivatization reagent. It reacts with amino acids, amines, and other nucleophilic biomolecules to form stable derivatives that are more volatile and easier to analyze using GC-MS. This compound interacts with enzymes such as amino acid decarboxylases and transaminases, facilitating the identification and quantification of amino acids and their metabolites in biological samples . The nature of these interactions involves the formation of carbamate or carbonate esters, which enhance the detectability of the target biomolecules.

Cellular Effects

Hexyl chloroformate has been shown to influence various cellular processes. It can affect cell signaling pathways by modifying the structure and function of key signaling molecules. For example, it can alter the activity of protein kinases and phosphatases, leading to changes in phosphorylation states and downstream signaling events . Additionally, hexyl chloroformate can impact gene expression by modifying transcription factors and other regulatory proteins, thereby influencing cellular metabolism and function .

Molecular Mechanism

The molecular mechanism of hexyl chloroformate involves its reactivity with nucleophilic groups in biomolecules. It forms covalent bonds with amino acids, peptides, and proteins, leading to the formation of stable derivatives. This reactivity is utilized in enzyme inhibition studies, where hexyl chloroformate can inhibit the activity of enzymes by modifying their active sites . Additionally, it can induce changes in gene expression by interacting with transcription factors and other DNA-binding proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of hexyl chloroformate can change over time due to its stability and degradation. It is known to hydrolyze in the presence of water, leading to the formation of hexanol and carbon dioxide . This hydrolysis can affect the long-term stability of hexyl chloroformate and its derivatives, potentially impacting the accuracy and reproducibility of biochemical assays. Long-term exposure to hexyl chloroformate in in vitro and in vivo studies has shown that it can lead to cellular stress and changes in cellular function .

Dosage Effects in Animal Models

The effects of hexyl chloroformate vary with different dosages in animal models. At low doses, it can be used as a derivatization reagent without causing significant toxicity. At high doses, hexyl chloroformate can exhibit toxic effects, including respiratory distress and pulmonary edema . These adverse effects are likely due to its reactivity with cellular proteins and enzymes, leading to cellular damage and dysfunction.

Metabolic Pathways

Hexyl chloroformate is involved in metabolic pathways related to the detoxification and metabolism of xenobiotics. It interacts with enzymes such as cytochrome P450s and esterases, which facilitate its breakdown and elimination from the body . The metabolic products of hexyl chloroformate include hexanol and carbon dioxide, which are further metabolized and excreted . This compound can also affect metabolic flux by modifying the activity of key metabolic enzymes .

Transport and Distribution

Within cells and tissues, hexyl chloroformate is transported and distributed through passive diffusion and active transport mechanisms. It can interact with transporters and binding proteins, influencing its localization and accumulation in specific cellular compartments . The distribution of hexyl chloroformate is also affected by its lipophilicity, which allows it to readily cross cell membranes and accumulate in lipid-rich tissues .

Subcellular Localization

Hexyl chloroformate is primarily localized in the cytoplasm and endoplasmic reticulum of cells. It can be directed to specific subcellular compartments through targeting signals and post-translational modifications . The activity and function of hexyl chloroformate are influenced by its subcellular localization, as it can interact with different sets of biomolecules in various cellular compartments . For example, in the endoplasmic reticulum, hexyl chloroformate can modify proteins involved in protein folding and secretion .

Métodos De Preparación

Hexyl chloroformate can be synthesized through several methods. One common synthetic route involves the reaction of 1-hexanol with phosgene or triphosgene in the presence of a base such as pyridine. The reaction typically occurs in an organic solvent like dichloromethane at low temperatures (0°C) and is then warmed to room temperature. The reaction mixture is stirred for a few hours, and the product is purified through extraction and chromatography .

Industrial production methods often utilize continuous processes to minimize overhead and raw material wastage. For example, a continuous thin-film reactor can be employed to produce hexyl chloroformate efficiently .

Análisis De Reacciones Químicas

Hexyl chloroformate undergoes several types of chemical reactions, including:

-

Reaction with Amines: : Hexyl chloroformate reacts with amines to form carbamates. This reaction typically requires the presence of a base to absorb the hydrogen chloride produced.

Example: ROC(O)Cl + H2NR’ → ROC(O)-N(H)R’ + HCl

-

Reaction with Alcohols: : It reacts with alcohols to form carbonate esters.

Example: ROC(O)Cl + HOR’ → ROC(O)-OR’ + HCl

-

Reaction with Carboxylic Acids: : It can react with carboxylic acids to form mixed anhydrides.

Example: ROC(O)Cl + HO2CR’ → ROC(O)-OC(O)R’ + HCl

These reactions are typically conducted in the presence of a base to neutralize the hydrogen chloride produced .

Comparación Con Compuestos Similares

Hexyl chloroformate belongs to the chloroformate family, which includes compounds such as methyl chloroformate, ethyl chloroformate, and benzyl chloroformate. These compounds share similar reactivity patterns but differ in their alkyl or aryl groups, which can influence their physical properties and reactivity. For example:

Methyl Chloroformate: A simple and highly reactive chloroformate used in organic synthesis.

Ethyl Chloroformate: Slightly less reactive than methyl chloroformate but still widely used in derivatization reactions.

Benzyl Chloroformate: Used to introduce the carboxybenzyl (Cbz) protecting group in peptide synthesis

Hexyl chloroformate is unique due to its longer alkyl chain, which can influence its solubility and reactivity compared to shorter-chain chloroformates.

Propiedades

IUPAC Name |

hexyl carbonochloridate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13ClO2/c1-2-3-4-5-6-10-7(8)9/h2-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KIWBRXCOTCXSSZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCOC(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1064110 | |

| Record name | Carbonochloridic acid, hexyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1064110 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless liquid; [HSDB] | |

| Record name | n-Hexyl chloroformate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/4341 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

60-61 °C at 7 mm Hg | |

| Record name | N-HEXYL CHLOROFORMATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2847 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.007 | |

| Record name | N-HEXYL CHLOROFORMATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2847 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

3.1 [mmHg], 7 mm Hg at 60-61 °C | |

| Record name | n-Hexyl chloroformate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/4341 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | N-HEXYL CHLOROFORMATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2847 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Impurities |

Carbon dioxide, hydrogen chloride, phosgene, and alkyl chlorides; main impurities are corresponding carbonates /Chloroformic esters/ | |

| Record name | N-HEXYL CHLOROFORMATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2847 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Clear, colorless liquid /Chloroformates/ | |

CAS No. |

6092-54-2 | |

| Record name | Hexyl chloroformate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6092-54-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Hexyl chloroformate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006092542 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Carbonochloridic acid, hexyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Carbonochloridic acid, hexyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1064110 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Hexyl chloroformate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.488 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | HEXYL CHLOROFORMATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MU6004C2Z3 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | N-HEXYL CHLOROFORMATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2847 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

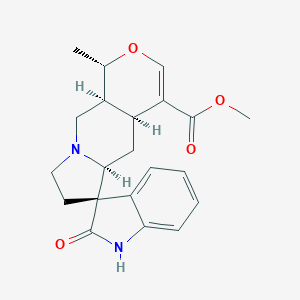

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

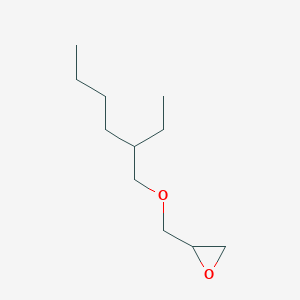

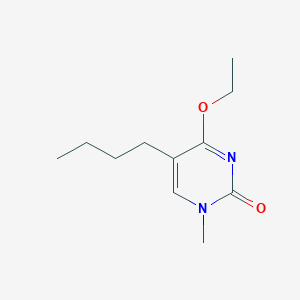

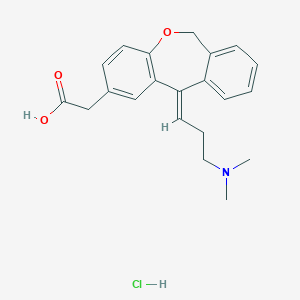

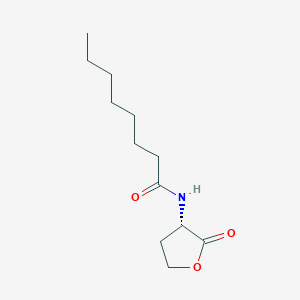

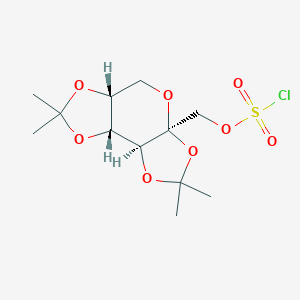

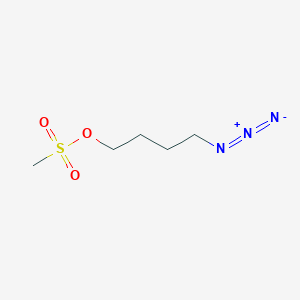

Feasible Synthetic Routes

Q1: What is the primary use of hexyl chloroformate in the context of the provided research articles?

A1: Hexyl chloroformate is primarily used as a derivatizing agent in analytical chemistry, specifically in gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS/MS) techniques. [, , , , ] Its main function is to react with polar, non-volatile compounds, such as hydroxycarbamates, benzoylecgonine, and gabapentin, to form less polar, more volatile derivatives. [, , ] This derivatization process improves the analytes' chromatographic separation and detection sensitivity.

Q2: Why is hexyl chloroformate particularly useful for analyzing compounds like dabigatran etexilate mesylate?

A2: Dabigatran etexilate mesylate, an anticoagulant drug, contains an amidine moiety that is challenging to analyze directly using GC or LC-MS methods due to its polarity and low volatility. [, , , , ] Hexyl chloroformate reacts with this amidine group, converting it into a less polar and more volatile derivative amenable to GC-MS or LC-MS analysis. This derivatization allows for accurate quantification of dabigatran etexilate mesylate and its potential impurities. [, ]

Q3: Can you describe the reaction mechanism of hexyl chloroformate with an amidine group?

A3: Hexyl chloroformate reacts with the amidine group through a nucleophilic substitution reaction. The nitrogen atom of the amidine group acts as a nucleophile, attacking the electrophilic carbonyl carbon of hexyl chloroformate. This attack leads to the displacement of the chloride ion and the formation of a stable carbamate derivative.

Q5: A study mentions the development of a novel synthon, n-hexyl-4-nitrophenyl carbonate, as a replacement for hexyl chloroformate in the synthesis of dabigatran etexilate mesylate. [] What are the advantages of this new synthon?

A5: The novel synthon, n-hexyl-4-nitrophenyl carbonate, offers several advantages over hexyl chloroformate in synthesizing dabigatran etexilate mesylate. Firstly, it minimizes the formation of specific impurities (20-27) commonly encountered when using hexyl chloroformate. [] Secondly, it simplifies the purification process, potentially leading to higher yields of the final product.

Q6: One study highlights the determination of hexyl chloroformate content in dabigatran etexilate mesylate as a genotoxic impurity. [] Why is this important?

A6: Hexyl chloroformate, while useful in the synthesis and analysis of pharmaceuticals, is a potential genotoxic impurity, meaning it can damage DNA and potentially lead to mutations or cancer. [] Regulatory agencies set stringent limits for genotoxic impurities in drug substances to ensure patient safety. Therefore, developing sensitive and accurate analytical methods for quantifying residual hexyl chloroformate in the final drug product is crucial. []

Q6: How has analytical method development and validation been approached in these studies?

A7: Researchers have focused on developing and validating robust analytical methods for quantifying both the target compounds and residual hexyl chloroformate. [, , , ] This typically involves optimizing parameters like derivatization conditions, extraction procedures, chromatographic separation, and mass spectrometry detection. Validation of these methods includes assessing linearity, accuracy, precision, limit of detection (LOD), limit of quantification (LOQ), and robustness. [, ]

Q7: How does solid-phase microextraction (SPME) enhance the analysis of hexyl chloroformate derivatives?

A9: SPME offers a simple, solvent-free extraction technique for analyzing hexyl chloroformate derivatives in complex matrices like urine. [, ] The derivatized analytes are directly extracted from the sample matrix onto the SPME fiber, eliminating the need for time-consuming and labor-intensive liquid-liquid extraction procedures. This simplifies sample preparation, reduces solvent consumption, and improves the method's overall efficiency.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Methyl-bis[2-(7-oxabicyclo[4.1.0]hept-3-YL)ethyl]phenylsilane](/img/structure/B127835.png)